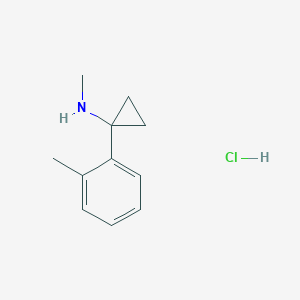

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride

Description

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 2-methylphenyl substituent. Its structure combines a rigid cyclopropane ring with an aromatic group, conferring unique conformational and electronic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

The 2-methylphenyl group introduces steric and electronic effects distinct from other aryl substituents, influencing interactions with biological targets .

Properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZKYMUXLRJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Organic Chemistry

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride is utilized as a reagent in organic synthesis. It serves as a reference standard in analytical chemistry, aiding in the development of new synthetic methods and materials .

Biological Studies

The compound is studied for its psychoactive properties, particularly its effects on the central nervous system. Research indicates that it may interact with neurotransmitter systems, influencing various biological pathways . It has been investigated for potential therapeutic applications in treating neurological disorders, including anxiety and depression.

Pharmaceutical Development

This compound has shown promise as a lead compound in the design of new drugs targeting serotonin receptors, specifically 5-HT₂C agonists. This application is particularly relevant in developing treatments for psychiatric conditions . The compound's structural features allow for modifications that enhance selectivity and potency against specific receptor subtypes .

Case Study 1: BACE1 Inhibitors

A study explored the use of cyclopropylamine derivatives, including this compound, as β-secretase (BACE1) inhibitors for Alzheimer's disease. The cyclopropane unit was well tolerated in terms of potency but showed variability in metabolic stability. The findings suggest that modifications to the cyclopropane structure can enhance therapeutic efficacy while minimizing side effects .

Case Study 2: Serotonin Receptor Agonists

Research on fluorinated derivatives of cyclopropylmethylamines demonstrated enhanced selectivity for 5-HT₂C receptors when compared to other subtypes. Modifications to the phenyl ring structure, including the introduction of halogens and alkoxy groups, resulted in compounds with improved drug-like properties and reduced adverse effects . This highlights the potential of this compound as a scaffold for developing novel psychoactive medications.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, particularly affecting receptors and pathways associated with psychoactive effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride with analogous cyclopropane amines and aryl-substituted amines:

Key Differences and Implications

- Substituent Effects: Trifluoromethyl (): Increases lipophilicity and metabolic stability compared to the 2-methylphenyl group, making it favorable for blood-brain barrier penetration . Bromophenyl (): Bromine’s electronegativity and size may enhance binding to hydrophobic pockets in enzymes or receptors .

- Cyclopropane vs.

Biological Activity

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 199.68 g/mol. Its structure features a cyclopropane ring substituted with a methyl group and a 2-methylphenyl moiety, which may influence its biological activity through interactions with various receptors and enzymes.

Research indicates that N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride may exert its biological effects by modulating neurotransmitter systems, particularly those involving serotonin receptors. Compounds with similar structures have shown activity as selective agonists at serotonin receptor subtypes, particularly 5-HT2C receptors, which are implicated in mood regulation and appetite control .

Table 1: Biological Activity Summary

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 5-HT2C Receptor Agonism | 5-HT2C | < 15 | |

| BACE1 Inhibition | BACE1 | Varies | |

| Antitumor Activity | Various Tumor Lines | < 100 |

1. Neurotransmitter Modulation

The compound has been studied for its potential as a serotonin receptor agonist. Specifically, it has shown promising selectivity for the 5-HT2C receptor, which is associated with various neuropsychiatric conditions. The modulation of this receptor could lead to therapeutic effects in disorders such as depression and obesity.

2. Inhibition of β-secretase (BACE1)

Research has indicated that analogs of cyclopropylamines can act as inhibitors of BACE1, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. The structural characteristics of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride suggest it may share similar inhibitory properties, although specific IC50 values need further exploration to confirm potency .

3. Antitumor Activity

Preliminary studies have suggested that compounds within this chemical class exhibit antitumor properties against various cancer cell lines. For example, some derivatives have shown IC50 values under 100 nM against specific tumors, indicating significant antiproliferative activity .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride:

Case Study: Antidepressant Potential

A study investigating the antidepressant-like effects of cyclopropane derivatives highlighted that modifications to the cyclopropane structure could enhance selectivity for the 5-HT2C receptor while minimizing side effects related to other serotonin receptor subtypes. This suggests potential for developing new antidepressants based on this scaffold .

Case Study: Cancer Therapeutics

Another research effort focused on the synthesis of cyclopropylamine derivatives showed promising results in inhibiting tumor growth in xenograft models. The study found that specific modifications led to enhanced potency against cancer cells, supporting further investigation into the therapeutic applications of these compounds .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor, such as reacting a substituted phenylmagnesium bromide with a cyclopropane derivative. Key parameters include:

- Temperature : Maintained between -10°C to 25°C to prevent side reactions.

- Solvent : Tetrahydrofuran (THF) or diethyl ether for Grignard reactions.

- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from ethanol/water mixtures.

Analytical techniques like NMR (¹H/¹³C) and mass spectrometry are critical for verifying structure and purity .

Q. How can researchers confirm the structural integrity and purity of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine hydrochloride post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm cyclopropane ring geometry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- HPLC with UV detection : To assess purity (>98% by area under the curve).

- Elemental Analysis : To verify C, H, N, and Cl content .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), while freebase is soluble in organic solvents like DMSO.

- Stability : Stable at -20°C in inert atmospheres; avoid prolonged exposure to light or humidity.

- pH Sensitivity : Degrades in strongly basic conditions (>pH 9), releasing the freebase amine .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring or nitrogen atom influence the compound’s biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Activity Assays : Compare receptor binding affinity (e.g., radioligand displacement in serotonin/dopamine receptors) between enantiomers.

- Computational Modeling : Molecular docking studies to predict interactions with target proteins .

Q. What experimental strategies can resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for GPCR studies) and buffer systems.

- Control for Purity : Re-test batches with ≥98% purity via HPLC.

- Replicate Key Studies : Cross-validate results in independent labs using blinded samples .

Q. How can researchers evaluate the compound’s potential as a pharmaceutical intermediate in drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.